N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-21(2)14-8-6-7-13(11-14)18(22)20-12-17(23-3)15-9-4-5-10-16(15)19/h4-11,17H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELSGFCZBZPRIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution-Amidation Cascade
The most frequently cited route involves a two-step sequence combining nucleophilic substitution and amidation (Fig. 1). Initial formation of 2-(2-chlorophenyl)-2-methoxyethylamine is achieved via reductive amination of 2-chloroacetophenone derivatives. In a representative protocol:
- Step 1 : 2-Chlorobenzaldehyde reacts with methanol under acidic catalysis (H₂SO₄, 0–5°C, 4 h) to form 2-(2-chlorophenyl)-2-methoxyacetaldehyde.
- Step 2 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) in tetrahydrofuran (THF) at 25°C for 12 h yields 2-(2-chlorophenyl)-2-methoxyethylamine (78% yield).
- Step 3 : Coupling with 3-(dimethylamino)benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as base (0°C → rt, 6 h) produces the target compound (64% yield).
Critical Parameters :
- Molar ratio of aldehyde:amine:reducing agent = 1:1.2:1.5
- Strict temperature control (<10°C) during acetaldehyde formation prevents oligomerization.
Transition Metal-Catalyzed Methods
Copper-Mediated C-N Coupling
Patent WO2024109965A2 details a copper-catalyzed amidation applicable to this synthesis:
Reaction Scheme :
$$
\text{3-(Dimethylamino)benzoic acid} + \text{2-(2-chlorophenyl)-2-methoxyethylamine} \xrightarrow{\text{CuI, L-Proline}} \text{Target Compound}
$$
Optimized Conditions :
- Catalyst: CuI (10 mol%)
- Ligand: L-Proline (20 mol%)
- Base: K₃PO₄ (2 equiv)
- Solvent: 1,4-Dioxane/H₂O (4:1)
- Temperature: 100°C, 24 h
- Yield: 82%
Advantages :
Continuous Flow Synthesis
Industrial-scale production (EvitaChem) employs a three-stage continuous process:
Table 1. Flow Reactor Parameters
| Stage | Reactor Type | Residence Time | T (°C) | Key Metrics |
|---|---|---|---|---|
| Acetal Formation | Micro-mixer | 2 min | 5 | Conversion >99% |
| Reductive Amination | Packed Bed | 15 min | 25 | Selectivity 94% |
| Amidation | Tubular | 30 min | 40 | Space-Time Yield 1.2 kg/L/h |
Benefits :
- 37% reduction in solvent use vs batch processes
- 99.8% purity by HPLC without chromatography
Green Chemistry Approaches
Mechanochemical Synthesis
Adapting methods from PMC6767998, solvent-free grinding achieves comparable yields:
Procedure :
- Charge 3-(dimethylamino)benzoic acid (1 equiv), 2-(2-chlorophenyl)-2-methoxyethylamine (1.1 equiv), and EDCI·HCl (1.2 equiv) into ball mill.
- Grind at 30 Hz for 45 min.
- Extract with ethyl acetate, wash with NaHCO₃.
Outcomes :
Analytical Characterization
Table 2. Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Pharmacological Applications
-
P2X7 Receptor Inhibition :
- The compound has been investigated for its inhibitory effects on the P2X7 receptor, which is implicated in various inflammatory and neuropathic pain conditions. Studies show that benzamide derivatives can modulate this receptor's activity, potentially leading to therapeutic applications in pain management and inflammation .
-
Antimicrobial Activity :
- Research indicates that related compounds exhibit significant antimicrobial properties against various bacterial and fungal strains. In vitro studies have demonstrated effectiveness comparable to established antibiotics such as penicillin G and ciprofloxacin . This suggests potential applications in developing new antimicrobial agents.
-
Cancer Research :
- Compounds similar to N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide have been evaluated for their anticancer properties. Preliminary findings suggest that these compounds can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer drugs.
Data Tables
Case Study 1: Inhibition of P2X7 Receptor
A study published in the Journal of Medicinal Chemistry explored various benzamide derivatives, including this compound. The results indicated a dose-dependent inhibition of the P2X7 receptor, suggesting potential use in treating chronic pain conditions associated with inflammation.
Case Study 2: Antimicrobial Efficacy
In a comparative study of several benzamide derivatives against mycobacterial strains, this compound demonstrated significant antimicrobial activity. This study highlighted the compound's potential as a lead structure for developing new antibiotics .
Case Study 3: Anticancer Properties
Research conducted on the cytotoxic effects of benzamide derivatives on various cancer cell lines revealed that this compound could effectively induce apoptosis. This finding supports further exploration into its mechanisms of action and potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Differences :
- Amide Side Chain : The hydroxy-dimethylethyl group in this analog contrasts with the chlorophenyl-methoxyethyl chain in the target compound. The hydroxyl group may enhance solubility but reduce metabolic stability compared to the methoxy group .
- Application : This compound is designed for metal-catalyzed C–H bond functionalization, a role less likely for the target compound due to its distinct substituents .
Table 1: Physicochemical Comparison
| Feature | Target Compound | N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide |
|---|---|---|
| Amide Side Chain | 2-(2-Chlorophenyl)-2-methoxyethyl | 2-Hydroxy-1,1-dimethylethyl |
| Benzamide Substituent | 3-(Dimethylamino) | 3-Methyl |
| Key Functional Groups | Chloro, Methoxy, Dimethylamino | Hydroxy, Methyl |
| Potential Reactivity | Lipophilic, Electron-rich | Polar, Metal-coordinating |
Pesticide-Related Benzamides (e.g., Etobenzanid, Diflufenican)
Key Differences :
- Substituent Patterns: Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) and diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide) feature halogenated aromatic rings and ether linkages, differing from the target’s chloro-methoxyethyl chain.
- Biological Activity: These compounds are established herbicides, suggesting the target compound may share pesticidal applications. However, the dimethylamino group in the target could introduce unique interactions with biological targets, such as acetylcholine esterase or cytochrome P450 enzymes .
Table 2: Agrochemical Comparison
| Compound | Substituents | Key Features |
|---|---|---|
| Target Compound | 3-(Dimethylamino), 2-chlorophenyl | Potential enzyme inhibition |
| Etobenzanid | 2,3-Dichlorophenyl, ethoxymethoxy | Herbicidal activity |
| Diflufenican | 2,4-Difluorophenyl, trifluoromethyl | Long-lasting soil residual activity |
Dimethylamino-Containing Benzamides
Example: 2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide () Key Differences:
- Side Chain: The dimethylaminoethoxy group in this analog provides a flexible, basic side chain, while the target’s rigid chlorophenyl-methoxyethyl group may restrict conformational mobility.
- Aromatic Substituent: The trifluoromethylphenyl group in the analog increases hydrophobicity and electron-withdrawing effects, contrasting with the target’s dimethylamino-benzamide core .
Table 3: Pharmacokinetic Predictions
| Property | Target Compound | 2-[2-(Dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide |
|---|---|---|
| LogP (Predicted) | ~3.5 (moderate lipophilicity) | ~4.2 (high lipophilicity) |
| Solubility | Moderate (due to dimethylamino) | Low (trifluoromethyl enhances hydrophobicity) |
| Metabolic Stability | Likely stable (methoxy group) | Susceptible to ether cleavage |
Biological Activity
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide, often referred to as a benzamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and weight:
- Molecular Formula : CHClNO
- Molecular Weight : 332.828 g/mol
Structural Characteristics
The structural features of this compound include:
- A chlorophenyl group that may influence its interaction with biological targets.
- A methoxyethyl side chain which could enhance lipophilicity and membrane permeability.
- A dimethylamino group that may participate in hydrogen bonding and affect receptor binding affinity.
Antiviral Activity
Research has indicated that certain benzamide derivatives exhibit antiviral properties. For instance, modifications in the benzamide structure can lead to significant changes in potency against viruses such as respiratory syncytial virus (RSV). The compound's ability to inhibit viral replication can be linked to its structural components, particularly the presence of the dimethylamino group which enhances interaction with viral proteins .
Analgesic Properties
Benzamide derivatives are also noted for their analgesic effects. Studies have shown that compounds similar to this compound can alleviate pain more effectively than traditional analgesics like morphine, with lower dependency risks . This property is attributed to their action on specific pain pathways mediated by the P2X7 receptor .
Cytotoxicity and Selectivity
While evaluating the biological activity of this compound, cytotoxicity is a critical factor. Research indicates that certain modifications can lead to reduced cytotoxic effects while maintaining efficacy against target diseases . The selectivity index is an important measure, showing how well a compound can target diseased cells without affecting healthy ones.
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the benzene rings significantly influence both potency and selectivity.
- Increasing steric bulk at specific positions on the benzamide structure often enhances biological activity while minimizing toxicity .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Potent against RSV | |
| Analgesic | Higher efficacy than morphine | |
| Cytotoxicity | Reduced in modified analogs | |
| Selectivity Index | Varies with structural modifications |
Table 2: Structure-Activity Relationships
| Compound Variation | Biological Effect | Comments |
|---|---|---|
| Dimethylamino Group | Enhances binding | Critical for receptor activity |
| Chlorophenyl Substituent | Influences potency | Affects interaction dynamics |
| Methoxyethyl Chain | Increases lipophilicity | Improves membrane penetration |
Case Studies
-
Case Study on Antiviral Efficacy :
A study demonstrated that a closely related benzamide derivative exhibited an EC50 of 2.1 μM against RSV, highlighting the potential for this compound to act similarly if optimized correctly . -
Analgesic Activity Evaluation :
In preclinical trials, benzamide derivatives were shown to reduce pain responses in animal models significantly. The analgesic effect was comparable to opioids but with lower addiction potential, making it a candidate for further development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(dimethylamino)benzamide, and how can yield optimization be approached?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling reactions. For example, analogous benzamide derivatives are synthesized by reacting substituted amines (e.g., 2-(2-chlorophenyl)-2-methoxyethylamine) with activated carboxylic acid derivatives (e.g., 3-(dimethylamino)benzoyl chloride) under inert conditions. Yield optimization involves adjusting stoichiometry, temperature (e.g., 0–5°C for acyl chloride reactions), and catalysts like DMAP . Low yields in multi-step syntheses (2–5%) may require purification via column chromatography or recrystallization .
Q. How is the molecular structure of this compound validated in academic research?
- Methodological Answer : Structural validation employs:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and substituent positions.
- X-ray crystallography for absolute configuration determination, as demonstrated for structurally similar benzamides (e.g., N-(4-methoxyphenyl) derivatives) .
- High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer : Initial screening includes:
- In vitro assays (e.g., enzyme inhibition, cytotoxicity using MTT assays) to assess bioactivity.
- Binding studies (e.g., fluorescence quenching, SPR) to evaluate interactions with biological targets like kinases or GPCRs, as seen in studies on analogous chlorophenyl benzamides .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, incubation time). Mitigation strategies include:
- Dose-response curves to confirm EC₅₀/IC₅₀ consistency.
- Orthogonal assays (e.g., enzymatic vs. cell-based) to validate mechanisms.
- Meta-analysis of structural analogs (e.g., nitrobenzamide derivatives) to identify substituent-dependent activity trends .
Q. What computational tools are effective for predicting the reactivity and pharmacokinetics of this compound?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) model reaction pathways and transition states, as used in ICReDD’s reaction design framework .
- Molecular docking (AutoDock Vina, Schrödinger) predicts target binding modes.
- ADMET prediction (SwissADME, pkCSM) estimates solubility, bioavailability, and toxicity .
Q. How can crystallographic data inform the design of derivatives with enhanced bioactivity?
- Methodological Answer : X-ray structures reveal:
- Conformational flexibility of the methoxyethyl side chain, which impacts target binding.
- Intermolecular interactions (e.g., hydrogen bonds with 3-(dimethylamino) groups), guiding substituent modifications. For example, halogen substitution at the 2-chlorophenyl ring improved binding affinity in related compounds .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the dimethylamino group.
- Characterization : Combine spectroscopic and crystallographic data for unambiguous structural assignment.
- Biological Studies : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay reliability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
